Thiol-PEG6-acid

PROTAC Linker Optimization Ternary Complex

PROTAC linker length critically dictates ternary complex geometry; non-optimized PEG spacers cause failed ubiquitination. This monodisperse Thiol-PEG6-acid (exact MW 370.46 g/mol, ≥98% purity) eliminates truncated byproducts that confound biological readouts. • Defined PEG6 spacer for systematic SAR optimization (PEG4/PEG6/PEG8 triad) • Orthogonal -SH/-COOH termini enable site-specific bioconjugation & Au-surface chemisorption • Consistent batch-to-batch performance for SPR biosensors & targeted drug delivery

Molecular Formula C15H30O8S
Molecular Weight 370.5 g/mol
CAS No. 1347750-77-9
Cat. No. B1432275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG6-acid
CAS1347750-77-9
Molecular FormulaC15H30O8S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCS)C(=O)O
InChIInChI=1S/C15H30O8S/c16-15(17)1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24/h24H,1-14H2,(H,16,17)
InChIKeyRSFZNXGXOCUHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-PEG6-acid (CAS 1347750-77-9): A Defined Heterobifunctional PEG Linker for Bioconjugation and PROTAC Synthesis


Thiol-PEG6-acid (CAS 1347750-77-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C₁₅H₃₀O₈S and a precise molecular weight of 370.46 g/mol . It features a reactive thiol (-SH) group on one terminus and a carboxylic acid (-COOH) group on the other, enabling orthogonal conjugation strategies . Classified as a PEG-based PROTAC linker, it is primarily utilized to join a target protein ligand with an E3 ubiquitin ligase ligand in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why Thiol-PEG6-acid Cannot Be Substituted by Other PEG-Length Analogs Without Risking PROTAC Efficacy


Within the class of thiol-PEG-acid linkers, substitution with a different PEG chain length (e.g., Thiol-PEG4-acid or Thiol-PEG8-acid) is not trivial. Linker length is a critical determinant of ternary complex geometry in PROTACs, directly impacting the efficiency of ubiquitination and subsequent protein degradation [1]. Even incremental changes in PEG spacer length—shifting from 4 to 6 ethylene oxide units, for instance—can alter the spatial orientation between the E3 ligase and the target protein, potentially locking the system into non-productive binary interactions instead of the required ternary complex [1]. Therefore, Thiol-PEG6-acid provides a specific, defined spacer length that cannot be assumed interchangeable with shorter (PEG4) or longer (PEG8) analogs without experimental re-optimization.

Quantitative Differentiation of Thiol-PEG6-acid: Spacer Length, Purity, and Conformational Role in PROTAC Design


Precise Spacer Length of PEG6 Balances Flexibility and Conformational Control Relative to PEG4 and PEG8

Thiol-PEG6-acid provides a discrete PEG chain comprising six ethylene oxide (EO) units. This length represents an empirically optimized middle ground in PROTAC linker design. In class-level inference from PROTAC linker optimization studies, PEG6 spacers offer a balance between the rigidity of shorter PEG4 chains and the excessive flexibility of PEG8 chains [1]. PEG4 linkers, with fewer EO units, can restrict the conformational freedom required for a productive E3 ligase-target protein orientation, while PEG8 linkers may introduce entropic penalties or non-specific aggregation [1]. The PEG6 spacer is frequently identified alongside PEG4 and PEG8 as part of the 'gold standard' triad for initial rational PROTAC design workflows, underscoring its distinct and validated spacer length [1].

PROTAC Linker Optimization Ternary Complex

High Vendor-Specified Purity (≥98%) Minimizes Truncation Byproducts That Compromise PROTAC Performance

Commercially available Thiol-PEG6-acid is specified with high purity, with multiple vendors reporting ≥98% purity . This is a critical differentiator for PROTAC synthesis, as impurities in PEG linkers, particularly truncated PEG chains (e.g., PEG5 or PEG4 contamination in a PEG6 sample), can lead to the formation of non-productive binary complexes or off-target degradation profiles [1]. High-purity PEG linkers ensure that the intended linker length is the dominant species, reducing experimental variability and the need for extensive post-synthesis purification [1]. While lower purity (e.g., 95%) batches are also available, the ≥98% specification provides a higher confidence level for reproducible PROTAC library synthesis .

Purity PROTAC Quality Control

Defined Molecular Weight (370.46 g/mol) and Monodispersity Enable Precise Stoichiometric Control in Conjugation

Unlike polydisperse high-molecular-weight PEG reagents, Thiol-PEG6-acid is a monodisperse, single-molecular-weight compound (370.46 g/mol) . This property is fundamental for achieving precise stoichiometric control in bioconjugation reactions, such as PEGylation of proteins or peptides . In contrast, polydisperse PEG reagents result in a distribution of conjugate species, complicating purification, characterization, and batch-to-batch reproducibility . The exact mass of Thiol-PEG6-acid allows for predictable and homogeneous conjugate products, which is essential for applications where a defined PEG chain length is required, such as in the generation of uniform antibody-drug conjugates (ADCs) or PROTACs with consistent physicochemical properties .

Bioconjugation PEGylation Stoichiometry

Optimal Application Scenarios for Thiol-PEG6-acid Based on Its Differentiated Properties


Rational PROTAC Linker Optimization and High-Throughput Library Synthesis

Given its specific PEG6 spacer length, which is empirically established as part of the core linker optimization triad (PEG4/PEG6/PEG8) [1], Thiol-PEG6-acid is ideally suited for systematic SAR (Structure-Activity Relationship) studies in PROTAC development. Its use in high-throughput synthesis is further supported by its high vendor-specified purity (≥98%) , which minimizes the formation of truncated byproducts that would otherwise confound biological readouts [1].

Site-Specific PEGylation for Homogeneous Bioconjugate Production

The heterobifunctional nature (thiol and carboxylic acid) of this monodisperse compound enables orthogonal conjugation strategies [1]. Its precise molecular weight (370.46 g/mol) is critical for generating homogeneous PEGylated products, such as site-specifically modified proteins, peptides, or antibody fragments [1]. This ensures consistent batch-to-batch performance in downstream applications, including therapeutic protein formulation and targeted drug delivery systems where a defined PEG spacer is required to optimize pharmacokinetics and reduce immunogenicity.

Surface Functionalization of Nanoparticles and Biosensors Requiring Defined PEG Layers

The thiol group of Thiol-PEG6-acid provides strong chemisorption onto gold, silver, and other noble metal surfaces [1]. The monodisperse PEG6 spacer creates a uniform, hydrophilic layer that prevents non-specific protein adsorption while presenting a terminal carboxylic acid for further functionalization [1]. This is particularly valuable in the development of surface plasmon resonance (SPR) biosensors, lateral flow assays, and targeted nanoparticle drug delivery systems, where a consistent surface chemistry and defined ligand presentation are paramount for assay sensitivity and specificity [1].

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